

Algestone Acetophenide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Algestone

Cat. No.: B1665699

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Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Algestone acetophenide, also known as dihydroxyprogesterone acetophenide (DHPA), is a potent, long-acting synthetic progestin. As an agonist of the progesterone receptor (PR), it mimics the effects of endogenous progesterone. This technical guide provides an in-depth overview of its core properties, including its mechanism of action, pharmacokinetics, and pharmacodynamics. Detailed experimental protocols for the characterization of such a compound are provided, alongside visualizations of key signaling pathways and experimental workflows to support further research and development.

Introduction

Algestone acetophenide is a synthetic pregnane steroid derived from 17 α -hydroxyprogesterone.^[1] It is a selective progestogen, meaning it specifically targets and activates progesterone receptors.^[1] This selectivity minimizes off-target effects, making it a compound of interest for applications such as long-acting injectable contraception, where it is often used in combination with an estrogen.^{[1][2][3]} Its chemical structure, featuring a cyclic acetal with acetophenone at the 16 α and 17 α positions, contributes to its enhanced potency and metabolic stability compared to native progesterone.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of **Algestone** acetophenide are summarized below.

Property	Value	Reference
IUPAC Name	(1R,2S,4R,6R,8S,9S,12S,13R)-8-acetyl-6,9,13-trimethyl-6-phenyl-5,7-dioxapentacyclo[10.8.0.0.0 ² , ⁹ .0 ⁴ , ⁸ .0 ¹³ , ¹⁸]icos-17-en-16-one	
Synonyms	Dihydroxyprogesterone acetophenide (DHPA), Alphasone acetophenide, Deladroxone	
CAS Number	24356-94-3	
Molecular Formula	C ₂₉ H ₃₆ O ₄	
Molecular Weight	448.60 g/mol	
Melting Point	150-151 °C	
Appearance	White to Off-White Solid	

Pharmacology

Mechanism of Action

As a progesterone receptor agonist, **Algestone** acetophenide's mechanism of action follows the canonical pathway of steroid hormones.

- **Cellular Entry and Receptor Binding:** Being lipophilic, **Algestone** acetophenide passively diffuses across the cell membrane into the cytoplasm. Inside the cell, it binds to the ligand-binding domain (LBD) of the progesterone receptor, which exists in an inactive complex with heat shock proteins (HSPs).
- **Conformational Change and Dimerization:** Ligand binding induces a conformational change in the receptor, causing the dissociation of HSPs. This exposes a nuclear localization signal,

and the activated receptors then form homodimers.

- **Nuclear Translocation and DNA Binding:** The receptor-ligand dimer translocates into the nucleus. In the nucleus, the dimer's DNA-binding domain (DBD) binds to specific DNA sequences known as Progesterone Response Elements (PREs) in the promoter regions of target genes.
- **Gene Transcription:** Once bound to DNA, the receptor complex recruits co-activators and other components of the transcriptional machinery to modulate the transcription of target genes, leading to the synthesis of messenger RNA (mRNA) and subsequent protein production, which elicits the physiological response.

Pharmacodynamics

Algestone acetophenide is characterized as a pure and potent progestogen. Its progestogenic potency is estimated to be 2 to 5 times that of progesterone in animal models. An effective ovulation-inhibiting dose in humans is 100 mg when administered alone. Importantly, it exhibits no significant androgenic, antiandrogenic, estrogenic, glucocorticoid, or mineralocorticoid activities, highlighting its high selectivity for the progesterone receptor.

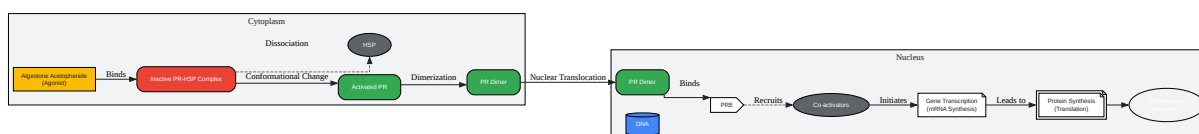
Pharmacokinetics

The pharmacokinetic profile of **Algestone** acetophenide is defined by its long duration of action, which is advantageous for its use as a monthly injectable contraceptive.

Parameter	Value	Reference
Route of Administration	Intramuscular Injection	
Elimination Half-Life	~24 days (for the compound and its metabolites)	
Duration of Action	Detectable in circulation for up to 60 days post-injection	
Excretion	Preferentially in feces via the biliary route	

Progesterone Receptor Signaling Pathway

The activation of the progesterone receptor by an agonist like **Algestone** acetophenide initiates a cascade of molecular events that ultimately alter gene expression. This process involves both genomic and non-genomic (rapid) signaling pathways. The classical genomic pathway is depicted below.



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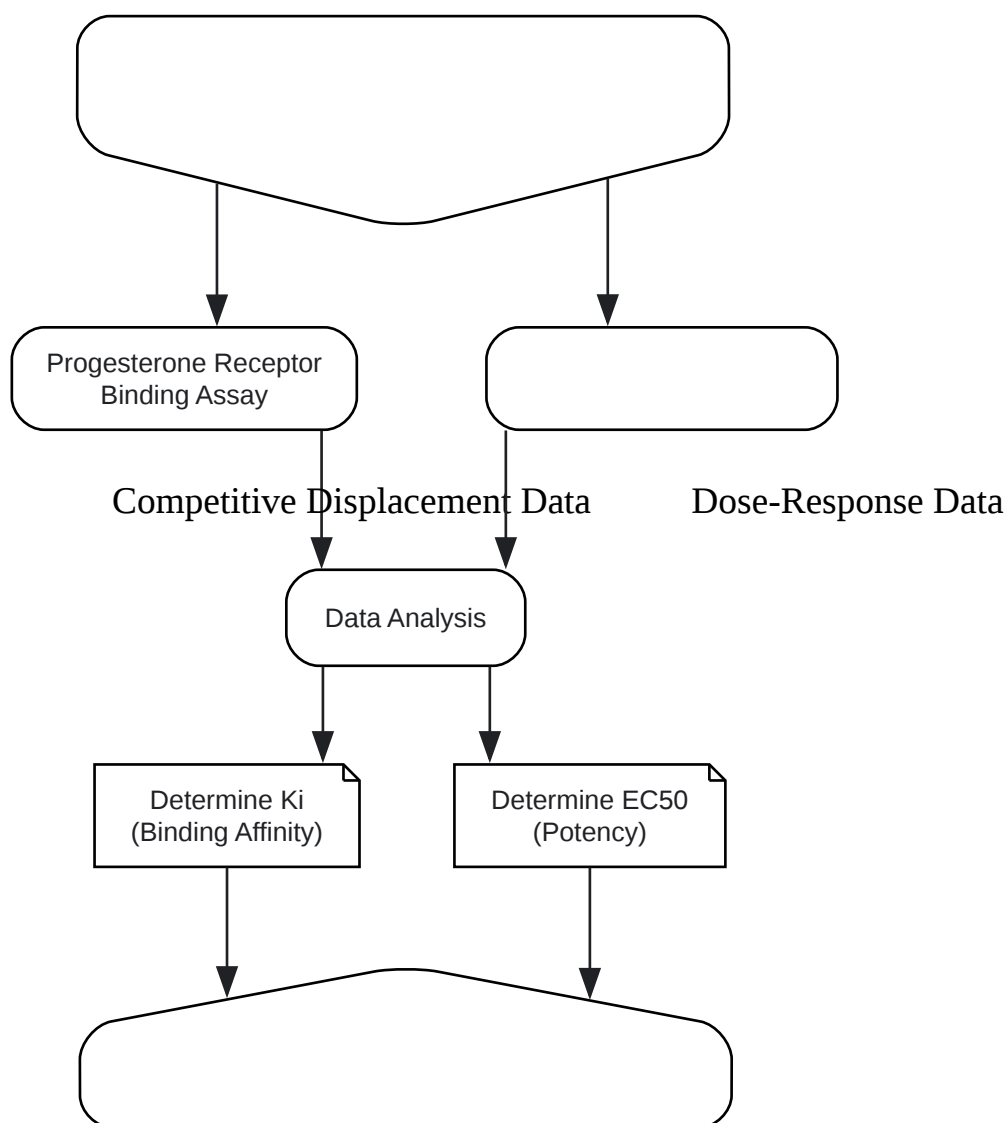
Caption: Canonical Progesterone Receptor Signaling Pathway.

Experimental Protocols

Characterizing a synthetic progestin like **Algestone** acetophenide involves a suite of in vitro and in vivo assays to determine its binding affinity, functional potency, and physiological effects.

In Vitro Characterization Workflow

The general workflow for characterizing a compound's activity at the progesterone receptor involves receptor binding assays followed by functional transactivation assays.



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Caption: In Vitro Characterization Workflow for a Progestin.

Protocol 1: Competitive Radioligand Binding Assay

This assay determines the affinity (K_i) of a test compound for the progesterone receptor by measuring its ability to displace a radiolabeled progestin.

- Objective: To quantify the binding affinity of **Algestone** acetophenide for the progesterone receptor.

- Materials:
 - Receptor Source: Cytosol from cells expressing PR (e.g., T47D breast cancer cells) or recombinant human PR.
 - Radioligand: ^3H -labeled synthetic progestin (e.g., ^3H -promegestone).
 - Test Compound: **Algestone** acetophenide, serially diluted.
 - Assay Buffer: Tris-HCl buffer with additives to stabilize the receptor.
 - Separation Medium: Dextran-coated charcoal or hydroxylapatite slurry.
 - Scintillation fluid and counter.
- Methodology:
 - Preparation: Prepare serial dilutions of **Algestone** acetophenide and a reference compound (e.g., unlabeled progesterone) in assay buffer.
 - Incubation: In assay tubes, combine the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound or vehicle. Total binding (radioligand + vehicle) and non-specific binding (radioligand + excess unlabeled progesterone) tubes must be included.
 - Equilibration: Incubate the mixture at a low temperature (e.g., 4°C) for a sufficient period (e.g., 18-24 hours) to reach binding equilibrium.
 - Separation: Add dextran-coated charcoal to each tube to adsorb the unbound radioligand. Centrifuge the tubes to pellet the charcoal.
 - Quantification: Transfer the supernatant, containing the receptor-bound radioligand, to scintillation vials. Add scintillation fluid and measure radioactivity using a liquid scintillation counter.
 - Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of **Algestone**

acetophenide. Determine the IC_{50} (concentration that inhibits 50% of specific binding) and calculate the K_i using the Cheng-Prusoff equation.

Protocol 2: Reporter Gene (Transactivation) Assay

This cell-based assay measures the functional ability of a compound to activate the PR and induce gene transcription.

- Objective: To determine the potency (EC_{50}) and efficacy of **Algestone** acetophenide as a PR agonist.
- Materials:
 - Cell Line: Mammalian cells (e.g., HEK293 or HeLa) co-transfected with two plasmids:
 - An expression vector for the human progesterone receptor.
 - A reporter plasmid containing a luciferase gene downstream of a promoter with multiple PREs.
 - Cell Culture Media: Appropriate media (e.g., DMEM) supplemented with serum (charcoal-stripped to remove endogenous steroids).
 - Test Compound: **Algestone** acetophenide, serially diluted.
 - Luciferase Assay Reagent (e.g., Dual-Glo® Luciferase Assay System).
 - Luminometer.
- Methodology:
 - Cell Seeding: Plate the transfected cells in a 96-well plate and allow them to adhere overnight.
 - Treatment: Replace the medium with serum-free medium containing serial dilutions of **Algestone** acetophenide or a reference agonist (e.g., progesterone). Include a vehicle control.

- Incubation: Incubate the cells for 18-24 hours to allow for receptor activation and reporter gene expression.
- Cell Lysis: Lyse the cells according to the luciferase assay kit manufacturer's protocol.
- Luminescence Measurement: Add the luciferase substrate to the cell lysate and immediately measure the luminescent signal using a plate-reading luminometer.
- Data Analysis: Normalize the luciferase readings (e.g., to a co-transfected control like Renilla luciferase). Plot the normalized response against the log concentration of **Algestone** acetophenide. Fit the data to a sigmoidal dose-response curve to determine the EC_{50} (concentration that produces 50% of the maximal response) and the E_{max} (maximal efficacy).

Clinical Application and Efficacy

Algestone acetophenide is primarily used as a component of combined injectable contraceptives. Clinical studies have demonstrated high contraceptive efficacy. For instance, a large trial of a combination of 90 mg dihydroxyprogesterone acetophenide and 6 mg estradiol enanthate reported a cumulative pregnancy rate of only 0.07% over 17,576 cycles of use. Another study comparing a 90 mg/6 mg dose with a 150 mg/10 mg dose found the lower dose to be at least as effective. These findings underscore its effectiveness in suppressing ovulation and preventing pregnancy.

Conclusion

Algestone acetophenide is a well-characterized synthetic progestin with high potency and selectivity as a progesterone receptor agonist. Its long pharmacokinetic half-life makes it suitable for use in long-acting contraceptive formulations. The established mechanism of action and the availability of robust in vitro and in vivo assays provide a solid foundation for its continued study and for the development of new therapeutic applications. The protocols and diagrams presented in this guide offer a comprehensive resource for researchers engaged in the study of this and other synthetic steroid hormones.

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